molecular formula C13H8Cl4N2O B1682623 1,3-Bis(3,5-dichlorophenyl)urea

1,3-Bis(3,5-dichlorophenyl)urea

Cat. No.: B1682623
M. Wt: 350.0 g/mol
InChI Key: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(3,5-dichlorophenyl)urea (CAS 73439-19-7), also referred to as COH-SR4 or SR4, is a synthetic urea derivative with potent anticancer properties. It has demonstrated efficacy in preclinical models of melanoma, leukemia, and lung cancer by inhibiting proliferation, inducing apoptosis, and modulating key signaling pathways such as AMPK and Akt . SR4 operates through multiple mechanisms:

  • GST Inhibition: Suppresses glutathione S-transferase (GST) activity, enhancing oxidative stress and sensitizing cancer cells to apoptosis .
  • AMPK Activation: Restores energy homeostasis by phosphorylating AMPK (Thr172), countering the Warburg effect in cancer cells .
  • Cell Cycle Arrest: Induces G2/M phase arrest via downregulation of CDK4 and cyclin B1 .
  • Antiangiogenic Effects: Reduces CD31 expression, inhibiting tumor vascularization .
    SR4 exhibits oral bioavailability (serum concentration: 1 µM at 4 mg/kg) and low acute toxicity in murine models, making it a promising therapeutic candidate .

Preparation Methods

The synthesis of COH-SR4 involves several steps, including the activation of AMP-activated protein kinase (AMPK). The compound is typically prepared through a series of chemical reactions that involve the use of specific reagents and conditions. Industrial production methods for COH-SR4 are still under investigation, but the compound has been successfully synthesized in laboratory settings for research purposes .

Chemical Reactions Analysis

COH-SR4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, COH-SR4 has been shown to inhibit the antioxidant activity of the mercapturic acid pathway, leading to the deactivation of multiple pathways that protect cancer cells while simultaneously activating pathways that induce cancer cell self-destruction .

Scientific Research Applications

Anti-Cancer Research

  • Lung Cancer: COH-SR4 has demonstrated anti-cancer effects in lung cancer cells . It inhibits survival and clonogenic potential and induces apoptosis in these cells . The compound also inhibits GST activity, causes G0/G1 cell cycle arrest, and inhibits the expression of cell cycle regulatory proteins CDK2, CDK4, cyclin A, cyclin B1, cyclin E1, and p27 . Furthermore, COH-SR4 activates the AMPK pathway, and the cytotoxic effects of COH-SR4 in lung cancer are partially reversed by AMPK knockdown .
  • Melanoma: Studies indicate that COH-SR4 exhibits promising anti-cancer activity against human leukemia cells and melanomas . It inhibits proliferation and activates apoptosis in melanoma .
  • General Anti-Cancer Activity: 1,3-Bis ureas have a therapeutic interest in treating cancer as antagonists of CXCR1/CXCR2 receptors . These compounds may also treat disorders characterized by undesirable excessive angiogenesis . They have a triple anti-cancer activity by exerting an effect against angiogenesis, inflammation, and the growth of tumors and may be suitable for treating cancers where CXCR1 and CXCR2 are overexpressed, such as medulloblastoma, head and neck cancer, kidney cancer, and triple-negative breast cancer . The compound has also been found to be significantly active against cancer cells resistant to conventional drugs like sunitinib and cisplatine, which are standard treatments for kidney and head and neck cancers .

Antimicrobial Applications

  • Antimicrobial Activity: Urea derivatives, including those containing the 3,5-dichlorophenyl group, have shown potent antimicrobial activity against significant pathogens, including multidrug-resistant (MDR) strains . Compound 11b, 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea, was the only compound from the ‘b’ series that was active against S. aureus .
  • Nematocidal Activity: Certain urea derivatives are very active towards the nematode Caenorhabditis elegans, with some compounds showing lower concentrations required for nematocidal activity than cytotoxic concentrations for human cells, suggesting selectivity and potential therapeutic applications .

Other Potential Applications

  • Macular Degeneration: Derivatives of urea have a therapeutic interest for treating macular degeneration .
  • Supramolecular Structures: Hydrogen bonding between 1,3-bis ureas is a commonly used motif in the assembly of supramolecular structures such as gels, capsules, and crystals .

Synthesis of COH-SR4

Mechanism of Action

The mechanism of action of COH-SR4 involves the activation of AMP-activated protein kinase (AMPK). By activating AMPK, COH-SR4 inhibits adipocyte differentiation and induces cell cycle arrest at the G1/S phase transition. This leads to a reduction in intracellular lipid accumulation and downregulation of key adipogenesis-related transcription factors and lipogenic proteins. Additionally, COH-SR4 inhibits the antioxidant activity of the mercapturic acid pathway, leading to cancer cell death through the deactivation of multiple protective pathways and the activation of pathways that induce cancer cell self-destruction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of urea derivatives is highly dependent on the substitution pattern of aromatic rings. Below is a comparative analysis of SR4 with its analogs:

Structural Analogs and Their Properties

Compound Name CAS Number Substituents Key Biological Activities Mechanisms/Targets Toxicity/Oral Bioavailability
1,3-Bis(3,5-dichlorophenyl)urea (SR4) 73439-19-7 3,5-dichloro on both phenyl Anticancer (melanoma, leukemia, lung cancer); apoptosis induction; antiangiogenic effects GST inhibition, AMPK activation, Akt downregulation Low acute toxicity; orally bioavailable
1,3-Bis(3,4-dichlorophenyl)urea 4300-43-0 3,4-dichloro on both phenyl Inhibits bacterial respiration; protects endothelial cells from hemolysis Unclear; potential electron transport interference No acute toxicity reported
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3-chloro and 3,5-dimethyl No anticancer data available in provided evidence
Triclocarban-Related Compounds Varied (e.g., 4-chloro, 3,4-dichloro) Antimicrobial (triclocarban); limited data on urea analogs GST modulation (speculative)

Key Findings

Substitution Position Dictates Activity: 3,5-Dichloro (SR4): Optimal for anticancer activity due to enhanced GST inhibition and AMPK activation. The symmetrical 3,5-dichloro configuration likely improves target binding affinity . 3,4-Dichloro: Exhibits non-oncological applications (e.g., bacterial respiration inhibition), suggesting substituent position critically influences biological targets . Methyl Substituents: 3,5-dimethylphenyl analogs lack evidence of anticancer activity, highlighting the necessity of halogenation for cytotoxic effects.

Mechanistic Divergence: SR4 uniquely targets AMPK and Akt pathways, which are central to melanoma progression . In contrast, 1,3-bis(3,4-dichlorophenyl)urea’s role in bacterial respiration inhibition implies a distinct mechanism unrelated to cancer signaling .

Pharmacokinetic Advantages :

  • SR4’s oral bioavailability distinguishes it from other urea derivatives, which lack pharmacokinetic data in the provided evidence .

Biological Activity

1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H8Cl4N2OC_{13}H_{8}Cl_{4}N_{2}O and features a unique bis-substituted urea structure. The presence of dichlorophenyl groups enhances its biological activity compared to similar compounds.

Structural Formula

1 3 Bis 3 5 dichlorophenyl urea C13H8Cl4N2O\text{1 3 Bis 3 5 dichlorophenyl urea }\text{C}_{13}\text{H}_{8}\text{Cl}_{4}\text{N}_{2}\text{O}

Insect Growth Regulation

This compound has been identified as an effective insect growth regulator (IGR). It inhibits chitin synthesis in insects, which is crucial for their growth and development. This mechanism makes it valuable in agricultural applications for pest control.

Anti-Cancer Properties

The compound exhibits promising anti-cancer activity across various cancer types:

  • Melanoma : Research indicates that COH-SR4 can significantly inhibit the survival and clonogenic potential of melanoma cells. It induces apoptosis through multiple signaling pathways and causes G2/M phase cell cycle arrest .
  • Lung Cancer : Studies have shown that COH-SR4 inhibits lung cancer progression by targeting mitochondrial functions. It disrupts ATP production in cancer cells, leading to reduced viability .

This compound operates through several mechanisms:

  • Mitochondrial Uncoupling : The compound induces mitochondrial uncoupling, leading to a decrease in ATP levels within cancer cells. This mechanism has been confirmed through various assays measuring oxygen consumption rates and ATP levels .
  • Inhibition of Glutathione S-Transferase (GST) : COH-SR4 reduces GST activity, which is associated with detoxification processes in cells. This inhibition contributes to its anti-cancer effects by increasing the susceptibility of cancer cells to oxidative stress .

Study 1: Melanoma Inhibition

In a study involving human melanoma cell lines, treatment with COH-SR4 led to a significant reduction in cell viability. The compound was administered at a dose of 10 µM for 18 hours, resulting in:

  • Apoptosis Induction : Flow cytometry analysis showed increased apoptotic markers.
  • Cell Cycle Arrest : A notable G2/M phase arrest was observed.

The study concluded that COH-SR4 effectively targets multiple signaling pathways involved in melanoma progression .

Study 2: Lung Cancer Progression

In another investigation focused on lung cancer models, COH-SR4 was shown to inhibit tumor growth in both syngeneic and nude mouse models. Oral administration at a dosage of 4 mg/kg resulted in:

  • Tumor Burden Reduction : Significant decreases in tumor size were recorded.
  • Tolerability : The treatment was well tolerated with no overt toxicity reported.

These findings highlight the compound's potential as a therapeutic agent against aggressive lung cancers .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compound (COH-SR4)Anti-cancer (melanoma, lung cancer)Mitochondrial uncoupling; GST inhibition
1-(3,5-Dichlorophenyl)ureaInsect growth regulationChitin synthesis inhibition

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,3-Bis(3,5-dichlorophenyl)urea, and how is purity ensured?

The compound is synthesized via a nucleophilic addition-elimination reaction. A typical protocol involves dissolving 3,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) in dichloromethane under nitrogen, followed by slow addition of 3,5-dichloroaniline (1.00 g, 6.33 mmol). The mixture is stirred for 19 hours at room temperature, filtered, and washed with dichloromethane to yield a white crystalline solid (82% yield) . Purity is validated using 1H-NMR^1 \text{H-NMR} (DMSO-d6d_6: δ 9.35 ppm for urea NH), 13C-NMR^{13}\text{C-NMR}, and high-resolution mass spectrometry (HRMS-ESI) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/chloroform (1:1 v/v). Data collection uses Mo Kα radiation (λ = 0.71073 Å) with a diffractometer (e.g., Rigaku Oxford Diffraction). The structure is solved with SHELX software, revealing orthorhombic P212121P2_12_12_1 symmetry, unit cell parameters (e.g., a=8.3600A˚a = 8.3600 \, \text{Å}), and hydrogen-bonding networks (N–H⋯O bond angles: 159.7° and 152.3°) . Chlorine substitution reduces hydrogen bond strength compared to non-chlorinated diphenylurea analogs .

Q. What safety precautions are critical during laboratory handling?

Due to potential respiratory and dermal toxicity, use NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats. Local exhaust ventilation and closed systems minimize exposure. Safety showers and eye-wash stations must be accessible. Waste disposal follows EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How does this compound induce apoptosis in melanoma cells?

Mechanistically, it downregulates anti-apoptotic Bcl2 and upregulates pro-apoptotic Bim. Western blot analyses show increased PARP cleavage (indicating caspase activation) and reduced Akt phosphorylation (S473), disrupting survival signaling. In syngeneic mouse models, oral administration (4 mg/kg) reduces tumor burden by 60% without toxicity .

Q. What experimental strategies resolve contradictions in hydrogen-bonding data compared to non-chlorinated analogs?

SC-XRD reveals that chlorine substitution elongates N–H⋯O bond lengths (2.093–2.229 Å vs. 1.954–2.12 Å in diphenylurea) and alters dihedral angles between phenyl and urea planes (32.5°–88.8° vs. 37.1°–43.8°). Computational modeling (DFT or MD simulations) can assess steric and electronic effects of Cl atoms on hydrogen-bond strength .

Q. How does the compound modulate AMPK and Akt pathways to suppress melanoma progression?

It activates AMPK (phosphorylation at T172) by increasing the AMP/ATP ratio, inhibiting energy-intensive processes like proliferation. Concurrently, it suppresses Akt phosphorylation (S473), blocking downstream targets (e.g., cyclin B1, CDK4). In vivo, this dual action reduces Ki67 (proliferation marker) and CD31 (angiogenesis marker) expression .

Q. What methodologies identify conformational polymorphism in urea derivatives?

Differential scanning calorimetry (DSC) and powder XRD screen for polymorphs. For this compound, hydrogen-bonded 1D chains dominate, but solvent-mediated crystallization (e.g., DMF vs. ethanol) may yield alternative packing motifs. Comparative SC-XRD studies with analogs (e.g., nitrophenyl-substituted ureas) reveal substituent-dependent polymorphism .

Q. How do structural modifications (e.g., halogen position) impact bioactivity?

Replacing 3,5-dichloro with 4-chloro groups reduces anti-melanoma efficacy (IC50_{50} increases from 5 µM to >20 µM). This highlights the role of steric bulk and electronic effects in target binding. Structure-activity relationship (SAR) studies using isosteric substitutions (e.g., Br, CF3_3) further validate the necessity of 3,5-Cl positioning .

Properties

IUPAC Name

1,3-bis(3,5-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVJIWVUYNTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The urea derivatives used as starting materials are obtained, for example, by the conventional reaction of an isocyanate with an amine. For example, reaction of 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline gives bis-(3,5-dichlorophenyl)-urea (melting point 294° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(3,5-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1,3-Bis(3,5-dichlorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(3,5-dichlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(3,5-dichlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1,3-Bis(3,5-dichlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Bis(3,5-dichlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.